3-Bromopenta-1,4-diene in Metal-Free β-Keto Sulfide Synthesis: Superior Conversion vs. Chlorinated Analogs
In a comparative study, 3-bromopenta-1,4-diene (1a) exhibited markedly higher reactivity in a metal-free synthesis of β-keto sulfides when compared to its chlorinated analog. Using 4-methylthiophenol (2a) as the nucleophile and a simple base (KOH) in DMSO at room temperature, the bromo-diene afforded the target β-keto sulfide (3a) in a substantially higher yield [1].
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | Yield: 75% |
| Comparator Or Baseline | 3-Chloropenta-1,4-diene: Yield: 40% |
| Quantified Difference | 35% absolute yield increase |
| Conditions | KOH (2.0 equiv), DMSO, RT, 12 h; Reaction of 1,4-diene (0.5 mmol) with 4-methylthiophenol (0.6 mmol) |
Why This Matters
The 35% higher yield translates directly to improved synthetic efficiency and reduced material costs for end-users preparing β-keto sulfide building blocks, making the bromo compound the more economical choice despite potential price differences.
- [1] Wang, L.; Lu, S.; Chen, M.; Mao, R.; Li, Y. J. Org. Chem. 2026, 91, 2543-2554. DOI: 10.1021/acs.joc.5c02954. (Data from Supporting Information, Table S2) View Source
